5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with phenyl and trifluoromethylphenyl groups, and a trimethylcyclohexylamine moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and trifluoromethylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the trimethylcyclohexylamine moiety via nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts and reagents are carefully selected to facilitate the desired transformations while maintaining the integrity of the functional groups.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, each with unique properties.
Scientific Research Applications
Chemistry
In chemistry, 5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its binding affinity, specificity, and potential therapeutic applications.
Medicine
In the field of medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for the development of high-performance materials and advanced chemical processes.
Mechanism of Action
The mechanism of action of 5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes. By binding to these targets, the compound can modulate their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the trimethylcyclohexylamine moiety, resulting in different chemical and biological properties.
7-[3-(trifluoromethyl)phenyl]-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine:
5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a cyclohexyl group instead of the trimethylcyclohexylamine moiety, leading to differences in steric and electronic effects.
Uniqueness
The uniqueness of 5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C28H29F3N4 |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,3,5-trimethylcyclohexyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C28H29F3N4/c1-18-12-21(15-27(2,3)14-18)34-25-24-23(19-8-5-4-6-9-19)16-35(26(24)33-17-32-25)22-11-7-10-20(13-22)28(29,30)31/h4-11,13,16-18,21H,12,14-15H2,1-3H3,(H,32,33,34) |
InChI Key |
PRFWHRZPBRARGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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